Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester
Overview
Description
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester is a chemical compound with the molecular formula C16H34O10Si2 and a molecular weight of 442.60 g/mol. This compound is known for its unique structure, which includes two trimethoxysilylpropyl groups attached to a butanedioic acid backbone. It is commonly used in various industrial and scientific applications due to its versatile chemical properties.
Preparation Methods
The synthesis of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester typically involves the reaction of butanedioic acid with 3-(trimethoxysilyl)propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch or continuous processes to produce the compound efficiently .
Chemical Reactions Analysis
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form butanedioic acid and 3-(trimethoxysilyl)propyl alcohol.
Condensation: The compound can undergo condensation reactions with other silanes or siloxanes to form complex silicate structures.
Substitution: The trimethoxysilyl groups can participate in substitution reactions with nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include water, acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester has a wide range of scientific research applications, including:
Material Science: It is used as a precursor for the synthesis of advanced materials, such as silicate-based polymers and composites.
Surface Modification: The compound is employed in surface modification of various substrates to enhance their properties, such as adhesion, hydrophobicity, and chemical resistance.
Biomedical Applications: It is used in the development of biocompatible coatings and drug delivery systems due to its ability to form stable and functional silicate networks.
Mechanism of Action
The mechanism of action of butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester involves the hydrolysis and condensation of the trimethoxysilyl groups to form silicate networks. These networks can interact with various molecular targets and pathways, depending on the specific application. For example, in surface modification, the silicate networks can enhance the adhesion properties of the substrate by forming strong chemical bonds with the surface .
Comparison with Similar Compounds
Butanedioic acid, bis[3-(trimethoxysilyl)propyl] ester can be compared with other similar compounds, such as:
Butanedioic acid, bis[3-(triethoxysilyl)propyl] ester: This compound has triethoxysilyl groups instead of trimethoxysilyl groups, which can affect its reactivity and properties.
Butanedioic acid, bis[3-(dimethoxymethylsilyl)propyl] ester: This compound has dimethoxymethylsilyl groups, which can lead to different chemical behaviors and applications.
The uniqueness of this compound lies in its specific combination of trimethoxysilyl groups and butanedioic acid backbone, which provides a balance of reactivity and stability for various applications .
Properties
IUPAC Name |
bis(3-trimethoxysilylpropyl) butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O10Si2/c1-19-27(20-2,21-3)13-7-11-25-15(17)9-10-16(18)26-12-8-14-28(22-4,23-5)24-6/h7-14H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWOYSXYFOTEEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOC(=O)CCC(=O)OCCC[Si](OC)(OC)OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O10Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710662 | |
Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78708-32-4 | |
Record name | Bis[3-(trimethoxysilyl)propyl] butanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50710662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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